1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide
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Overview
Description
1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the tert-butyl group: This step may involve the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Attachment of the furan moiety: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles such as alkyl halides.
Scientific Research Applications
1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antifungal, and anticancer activities.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The furan ring can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide can be compared with other similar compounds, such as:
1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.
1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-thioamide: This compound has a thioamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-tert-butyl-N-[1-(2,5-dimethylfuran-3-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9-7-12(11(3)21-9)10(2)16-14(20)13-8-19(18-17-13)15(4,5)6/h7-8,10H,1-6H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUREWICMVYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)NC(=O)C2=CN(N=N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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